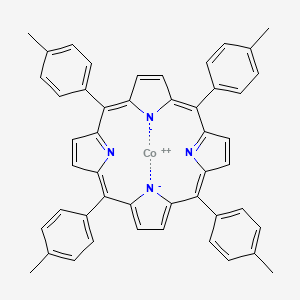
meso-Tetratolylporphyrin-Co(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetratolylporphyrin-Co(II): , also known as 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin cobalt(II), is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with four tolyl groups at the meso positions. Porphyrins are a class of macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. The incorporation of cobalt into the porphyrin ring enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Co(II) typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions, followed by metalation with cobalt salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole and 4-methylbenzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The resulting porphyrin is then treated with cobalt(II) acetate in a suitable solvent, such as chloroform or methanol, to form the cobalt complex .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Co(II) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as column chromatography and recrystallization, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: meso-Tetratolylporphyrin-Co(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the cobalt center and the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen. These reactions often lead to the formation of cobalt(III) porphyrin complexes.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions can convert cobalt(III) porphyrin complexes back to cobalt(II) forms.
Substitution: Substitution reactions can occur at the meso positions or the cobalt center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meso-Tetratolylporphyrin-Co(II) can yield cobalt(III) porphyrin complexes, while substitution reactions can introduce new functional groups at the meso positions .
Scientific Research Applications
meso-Tetratolylporphyrin-Co(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and hydrogenation.
Biology: The compound is studied for its potential as a biomimetic model for heme proteins.
Medicine: Research is ongoing to explore its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: meso-Tetratolylporphyrin-Co(II) is used in the development of sensors and electronic devices.
Mechanism of Action
The mechanism by which meso-Tetratolylporphyrin-Co(II) exerts its effects involves the coordination of the cobalt center to various substrates. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. In catalytic applications, the porphyrin ring provides a stable environment for the cobalt center, allowing it to interact with reactants and promote chemical transformations. The specific molecular targets and pathways depend on the application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
meso-Tetraphenylporphyrin-Co(II): Similar to meso-Tetratolylporphyrin-Co(II), but with phenyl groups instead of tolyl groups.
meso-Tetra(4-chlorophenyl)porphyrin-Co(II): Contains chlorophenyl groups, which can influence the compound’s electronic properties and reactivity.
meso-Tetra(4-methoxyphenyl)porphyrin-Co(II): Substituted with methoxy groups, which can enhance solubility and alter electronic properties.
Uniqueness: meso-Tetratolylporphyrin-Co(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it suitable for specific applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C48H36CoN4 |
|---|---|
Molecular Weight |
727.8 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















